Home > Products > Screening Compounds P114712 > Caspase-9 Inhibitor III
Caspase-9 Inhibitor III -

Caspase-9 Inhibitor III

Catalog Number: EVT-1641582
CAS Number:
Molecular Formula: C24H35ClN6O9
Molecular Weight: 587.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Caspase-9 Inhibitor III is derived from synthetic methodologies aimed at creating small molecule inhibitors that can effectively target specific caspases. It belongs to the class of peptide aldehyde inhibitors, which are designed to mimic natural substrates of caspases while incorporating modifications that enhance their potency and selectivity . The compound is classified as a small molecule inhibitor with significant relevance in pharmacology and biochemistry, particularly in studies involving apoptosis and cell survival mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Caspase-9 Inhibitor III involves several key steps that utilize solid-phase peptide synthesis techniques. The general approach includes:

  1. Solid-Phase Synthesis: The synthesis begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added one at a time, with each coupling reaction followed by deprotection steps to expose the reactive amine groups.
  2. Formation of Peptide Bonds: Coupling agents such as N,N'-diisopropylcarbodiimide are often used to facilitate the formation of peptide bonds between amino acids.
  3. Cleavage from Resin: Once the desired peptide sequence is assembled, it is cleaved from the resin using trifluoroacetic acid or similar reagents, yielding the free peptide.
  4. Purification: The crude product is purified using high-performance liquid chromatography to achieve the desired purity level, typically ≥95% .

This synthetic pathway not only allows for the production of Caspase-9 Inhibitor III but also enables modifications that can enhance its biological activity and specificity.

Molecular Structure Analysis

Structure and Data

The molecular formula for Caspase-9 Inhibitor III is C24H35ClN6O9C_{24}H_{35}ClN_{6}O_{9}, which indicates a complex structure featuring multiple functional groups essential for its inhibitory action. The compound's structure includes:

  • A peptide backbone that mimics natural substrates of caspases.
  • A chlorinated moiety that may contribute to its binding affinity.
  • Functional groups that enhance solubility and cell permeability .

The structural integrity is crucial for its interaction with caspase-9, facilitating effective inhibition.

Chemical Reactions Analysis

Reactions and Technical Details

Caspase-9 Inhibitor III acts primarily through competitive inhibition, where it binds to the active site of caspase-9, preventing substrate access and subsequent proteolytic cleavage. Key aspects of its chemical reactivity include:

  1. Irreversible Binding: The inhibitor forms a covalent bond with the active site cysteine residue of caspase-9, leading to permanent inactivation.
  2. Dose-dependent Activity: The inhibition follows a dose-response relationship, with an IC50 value reported around 70 nM against caspase-9 .
  3. Selectivity: While primarily targeting caspase-9, it may exhibit varying degrees of inhibition on related caspases depending on concentration and cellular context.
Mechanism of Action

Process and Data

Caspase-9 plays a pivotal role in apoptotic signaling pathways by activating downstream effector caspases such as caspase-3. The mechanism through which Caspase-9 Inhibitor III exerts its effects involves:

  1. Binding to Active Site: The inhibitor binds specifically to the active site of caspase-9, preventing substrate cleavage.
  2. Disruption of Apoptosome Formation: By inhibiting caspase-9, it disrupts the formation of the apoptosome complex necessary for amplifying apoptotic signals .
  3. Regulation of Apoptosis: This inhibition can lead to reduced apoptosis in cells exposed to pro-apoptotic stimuli, making it valuable in research contexts where modulation of cell death pathways is required .

Data supporting these mechanisms have been derived from various biochemical assays demonstrating reduced apoptotic activity in cell lines treated with Caspase-9 Inhibitor III.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Caspase-9 Inhibitor III exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white solid.
  • Solubility: Demonstrates good solubility in aqueous solutions due to its peptide nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels .

These properties facilitate its use in biological assays and therapeutic applications.

Applications

Scientific Uses

Caspase-9 Inhibitor III has significant applications in various scientific fields:

  1. Cancer Research: Used extensively to study apoptosis mechanisms in cancer cells, providing insights into potential therapeutic strategies that target apoptotic pathways.
  2. Neuroscience: Investigated for its role in neuroprotection during ischemic events by reducing neuronal cell death .
  3. Drug Development: Serves as a lead compound for developing new inhibitors targeting apoptotic pathways for therapeutic interventions.
Introduction to Caspase-9 in Apoptotic Signaling Pathways

Role of Caspase-9 in the Intrinsic Apoptotic Pathway

Caspase-9 activation exhibits hierarchical proteolysis: Once dimerized within the apoptosome, it cleaves executioner caspases-3 and -7, which subsequently amplify the death signal through widespread substrate degradation. However, caspase-9 also executes non-canonical functions independent of effector caspases. Crucially, it directly cleaves Bid at Asp59 to generate tBid, which induces mitochondrial outer membrane permeabilization (MOMP), cristae remodeling, and reactive oxygen species (ROS) production. This establishes a feed-forward loop amplifying mitochondrial dysfunction [3]. Experimental evidence from Bid-/- MEFs shows that reconstitution with wild-type Bid restores ROS production during serum withdrawal, whereas the BidD59A mutant fails to rescue this phenotype, confirming caspase-9's direct role in mitochondrial regulation [3].

Caspase-9 Inhibitor III (C9I-III) exploits this pathway by targeting the catalytic domain of caspase-9, preventing its proteolytic function. Unlike broad-spectrum caspase inhibitors, C9I-III exhibits selectivity for caspase-9's unique substrate-binding cleft, characterized by shorter surface loops and a preference for Leu-Gly-His-Asp↓X substrates. This specificity enables discrete interrogation of intrinsic apoptosis without blocking extrinsic or executioner caspases [1] [8].

Table 2: Functional Consequences of Caspase-9 Inhibition

ProcessCaspase-9 DependentC9I-III Effect
Effector caspase activationYesAbolished
Mitochondrial ROS productionYes (via Bid cleavage)Suppressed
Apoptosome assemblyNo (recruitment occurs)Unaffected
Cell detachmentNo (caspase-7 mediated)Unaffected
Autophagy fluxPartiallyIncreased

Mechanistic Divergence Between Caspase-9 and Other Initiator Caspases

Caspase-9 displays fundamental structural and activation divergences from other initiator caspases:

  • Activation Platform: While caspase-8 requires dimerization within the Death-Inducing Signaling Complex (DISC) via death receptors (e.g., Fas, TNF-R1), caspase-9 exclusively depends on the Apaf-1 apoptosome. This heptameric platform concentrates procaspase-9 monomers, enabling "proximity-induced dimerization" rather than induced conformation changes typical of caspase-8 [1] [2].

  • Catalytic Domain: Caspase-9 possesses a non-canonical QACGG active site motif (versus QACRG in caspases-3/8), contributing to its broader substrate specificity. Its catalytic cleft accommodates His at P2 position, contrasting with caspase-3’s preference for Asp [8] [12]. Structural studies reveal asymmetric dimerization where only one active site per dimer is conformationally competent, reducing catalytic efficiency compared to effector caspases [1] [13].

  • Regulation by Phosphorylation: Akt-mediated phosphorylation at Ser196 induces an allosteric conformational change suppressing dimerization. This regulatory mechanism is absent in caspase-8, positioning caspase-9 as a key integration point for survival signaling [8]. Caspase-9 Inhibitor III capitalizes on these differences by binding regions adjacent to the catalytic site, stabilizing the inactive monomeric conformation without affecting caspase-8 DISC assembly [1].

Table 3: Comparative Structural Features of Initiator Caspases

FeatureCaspase-9Caspase-8Caspase-2
Activation PlatformApoptosome (Apaf-1)DISC (FADD/c-FLIP)PIDDosome (PIDD/RAIDD)
ProdomainCARDDEDCARD
Active Site MotifQACGGQACQGQACRG
Dimerization DependenceAbsolute (apoptosome-bound)Moderate (DISC enhances)Weak (PIDDosome-independent)
Phospho-regulationAkt (Ser196)Src (Tyr380)CK2 (Ser157)

Pathophysiological Implications of Caspase-9 Dysregulation

Dysregulation of caspase-9 activity underlies numerous diseases through altered apoptotic thresholds:

  • Cancer Pathogenesis: Loss-of-function mutations or epigenetic silencing of caspase-9 occurs in gliomas, colorectal, and lung carcinomas, conferring chemoresistance. Reduced apoptosome activity allows tumor cells to evade DNA damage-induced death. Polymorphisms in the CASP9 promoter (e.g., -1263A>G) associate with increased cancer susceptibility by decreasing expression. Caspase-9 Inhibitor III experimentally replicates this phenotype by blunting cisplatin-induced apoptosis in tumor cells [1] [6] [8].

  • Neurodegenerative Disorders: Paradoxically, hyperactive caspase-9 contributes to neuronal death in amyotrophic lateral sclerosis (ALS) and ischemic stroke. Non-apoptotic roles are also significant: Caspase-9 cleaves semaphorin7A, disrupting axonal guidance and promoting corticospinal circuit defects. In Alzheimer's models, caspase-9 activation precedes amyloid-β-induced mitochondrial fission. C9I-III application reduces neuronal loss in these contexts without blocking neuroprotective caspase-3 functions [6] [7] [9].

  • Cardiovascular and Autoimmune Disease: In atherosclerosis, endothelial cell caspase-9 drives non-apoptotic dysfunction via ROS-mediated inflammasome activation. Similarly, caspase-9 polymorphisms associate with discogenic low back pain and multiple sclerosis. Therapeutically, inducible caspase-9 (iCasp9) systems in CAR-T cells leverage pharmacological inhibitors to control graft-versus-host disease by eliminating alloreactive cells upon dimerizer drug addition [6] [8] [9].

Table 4: Disease Associations with Caspase-9 Dysregulation

Disease CategorySpecific ConditionCaspase-9 AlterationConsequence
CancerLung carcinomaPromoter polymorphismReduced expression → Evasion of apoptosis
Testicular cancerReduced Apaf-1/caspase-9 activationCisplatin resistance
NeurologicalALSIncreased activityMotor neuron apoptosis
Ischemic strokeEndothelial activationBlood-brain barrier disruption
Huntington's diseaseLate-stage activationNeuronal loss
Autoimmune/InflammatoryMultiple sclerosisCASP9 Ex5+32G/A GG genotypeIncreased risk
Discogenic low back pain-1263A/G polymorphismTissue degeneration
DevelopmentalNeural tube defectsLoss-of-function mutationsPerinatal brain malformations

Properties

Product Name

Caspase-9 Inhibitor III

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C24H35ClN6O9

Molecular Weight

587.0 g/mol

InChI

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37)/t15-,16-,17-,18-/m0/s1

InChI Key

JSRLQUNMFYXVQD-XSLAGTTESA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.